3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenylquinolin-2(1H)-one
Overview
Description
3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a quinoline core, substituted with a benzylpiperazine moiety and a phenyl group, along with a chlorine atom at specific positions on the quinoline ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(4-benzyl-1-piperazinyl)benzaldehyde and Methylbenzylpiperazine , have been studied
Biochemical Pathways
Similar compounds have been shown to affect various signaling pathways, including those involved in neurotransmission
Pharmacokinetics
The presence of the piperazinyl group may also influence the compound’s metabolism and excretion .
Result of Action
Based on the effects of similar compounds, it is possible that this compound could have a range of effects, including modulation of receptor activity, alteration of signal transduction pathways, and changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O/c27-21-11-12-23-22(17-21)24(20-9-5-2-6-10-20)25(26(31)28-23)30-15-13-29(14-16-30)18-19-7-3-1-4-8-19/h1-12,17H,13-16,18H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOTZGSETUZNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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